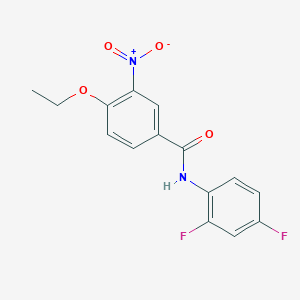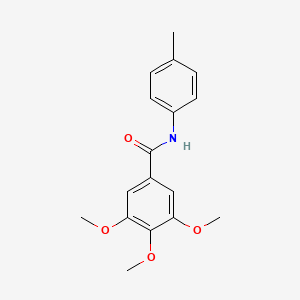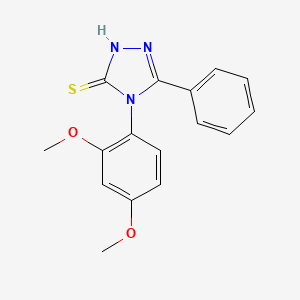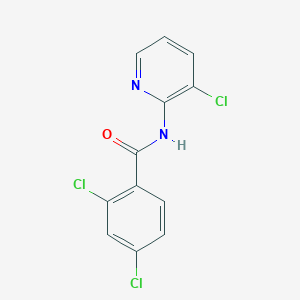![molecular formula C15H17ClN2OS B5738607 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, also known as CTET, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the thiazole family and has a molecular weight of 308.83 g/mol.
作用机制
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the inhibition of various signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has demonstrated that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide research. One direction is to investigate its potential as a treatment for other diseases such as cardiovascular diseases and diabetes. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide to optimize its dose and formulation. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide.
合成方法
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-ethylbutyryl chloride to produce N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide. The purity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is then confirmed through various analytical techniques such as HPLC and NMR.
科学研究应用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUIZQMUDNVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)

![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)
